molecular formula C20H12O5 B13344041 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid

4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid

Katalognummer: B13344041
Molekulargewicht: 332.3 g/mol
InChI-Schlüssel: OZMRYYNVDYZHQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid is a chemical compound with the molecular formula C20H12O5. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its solid form, slight solubility in water, and stability under normal conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid typically involves the reaction of an open-form fluorescein in a 1.0 M sodium hydroxide solution. The resulting product is then subjected to further reactions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may result in the formation of different xanthene derivatives .

Wissenschaftliche Forschungsanwendungen

4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biological assays and as a fluorescent marker.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the production of dyes and pigments

Wirkmechanismus

The mechanism of action of 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a fluorescent marker by reacting with reactive oxygen species, leading to an increase in fluorescence intensity . This property makes it useful in various diagnostic and research applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure and the unique properties it imparts in various applications. Its stability, solubility, and reactivity make it a valuable compound in both research and industrial settings .

Eigenschaften

Molekularformel

C20H12O5

Molekulargewicht

332.3 g/mol

IUPAC-Name

4-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

InChI

InChI=1S/C20H12O5/c21-13-5-7-15-17(9-13)25-18-10-14(22)6-8-16(18)19(15)11-1-3-12(4-2-11)20(23)24/h1-10,21H,(H,23,24)

InChI-Schlüssel

OZMRYYNVDYZHQC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.